molecular formula C9H6N2O2 B1662947 5-Nitroso-8-hydroxyquinoline CAS No. 3565-26-2

5-Nitroso-8-hydroxyquinoline

Cat. No. B1662947
CAS RN: 3565-26-2
M. Wt: 174.16 g/mol
InChI Key: RZWRYPGAUIOOMK-UHFFFAOYSA-N
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Description

5-Nitroso-8-hydroxyquinoline is a hydroxyquinoline . It has a molecular formula of C9H6N2O2 and a molecular weight of 174.16 g/mol . It is also known by other names such as 5-Nitrosoquinolin-8-ol, 5-Nitroso-8-quinolinol, and NSC 3852 .


Synthesis Analysis

The synthesis of 5-Nitroso-8-hydroxyquinoline involves a two-step method consisting of nitrosation of 8-hydroxyquinoline to form a Schiff base, followed by oxidation to form the final product . Another method involves the reaction of 5-chloro-8-hydroxyquinoline with ciprofloxacin in the presence of paraformaldehyde in ethanol .


Molecular Structure Analysis

The molecular structure of 5-Nitroso-8-hydroxyquinoline can be represented by the canonical SMILES notation: C1=CC2=C (C=CC (=C2N=C1)O)N=O . The InChI representation is: InChI=1S/C9H6N2O2/c12-8-4-3-7 (11-13)6-2-1-5-10-9 (6)8/h1-5,12H .


Physical And Chemical Properties Analysis

5-Nitroso-8-hydroxyquinoline has a molecular formula of C9H6N2O2 and a molecular weight of 174.16 g/mol . Other physical and chemical properties are not explicitly mentioned in the retrieved sources.

Safety And Hazards

The safety data sheet for 5-Nitroso-8-hydroxyquinoline advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

5-Nitroso-8-hydroxyquinoline has been identified as a potential target for the development of new drugs against numerous diseases including cancer . It has also been suggested that 8-Hydroxyquinoline derivatives, including 5-Nitroso-8-hydroxyquinoline, could be used to develop potent lead compounds with good efficacy and low toxicity .

properties

IUPAC Name

5-nitrosoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-8-4-3-7(11-13)6-2-1-5-10-9(6)8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWRYPGAUIOOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063079
Record name 8-Quinolinol, 5-nitroso-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658252
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Nitroso-8-hydroxyquinoline

CAS RN

3565-26-2
Record name 5-Nitroso-8-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3565-26-2
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitroso-8-hydroxyquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3852
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Record name 8-Quinolinol, 5-nitroso-
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Record name 8-Quinolinol, 5-nitroso-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitrosoquinolin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.591
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Record name HYDRON III
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Synthesis routes and methods I

Procedure details

The 8-hydroxyquinoline is reacted with nitrous acid to form 5-nitroso-8-hydroxyquinoline. The nitrous acid is generated in situ by the action of mineral acid, such as hydrochloric, sulfuric, and the like, on sodium nitrite usually under cold temperature conditions.
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Synthesis routes and methods II

Procedure details

To a mixture of 8-hydroxyquinoline (58 g, 0.4 mol) in distilled water, concentrated hydrochloric acid (75 ml) and ice (200 g) was added NaNO2 (30 g) in water (100 ml) at 0-4° C. during 1 hr. The reaction mixture was kept at 0° C. overnight and then filtered by washing with cold water to give 5-nitroso-8-hydroxyquinoline hydrochloide (95%).
Quantity
58 g
Type
reactant
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200 g
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75 mL
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30 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
RGW Hollingshead - Analytica Chimica Acta, 1955 - Elsevier
2-Methyl-5-nitroso-8-hydroxyquinoline (2-methyl-5-nitroso-oxine), hitherto undescribed, has been prepared. The sensitivity and selectivity of this oxine derivative, together with 5-nitroso …
Number of citations: 12 www.sciencedirect.com
K Matsumura, C Sone - Journal of the American Chemical Society, 1931 - ACS Publications
… From 5-nitroso-8-hydroxyquinoline or … 5,8-Dihydroxyquinoline.—2.85 grams of 5-nitroso-8-hydroxyquinoline was reduced in exactly the same …
Number of citations: 1 pubs.acs.org
RT Rasheed - Al-Nahrain Journal of Science, 2012 - iasj.net
… done on the transition metal complexes of the Schiff base and 5-nitroso 8-hydroxyquinoline. … The 5-nitroso 8hydroxyquinoline spectrum shows absorption bands at 297, 313 nm …
Number of citations: 14 www.iasj.net
AV Usoltseva, NA Gavrilova, GA Suboch - … и прикладных исследований, 2020 - elibrary.ru
… amination of 5-nitroso-8-hydroxyquinoline with … 5-nitroso-8-hydroxyquinoline with 1,4-butanediamine (1a) and 1,4-cyclohexandiamine (1b). The reaction of 5-nitroso-8-hydroxyquinoline …
Number of citations: 1 elibrary.ru
JE Oakdale - 1988 - search.proquest.com
… The attempted preparation of 4-t-butyl-phenyl-8-hydroxyquinol-5-yl nitroxide using 5nitroso-8-hydroxyquinoline and pt-butyl-phenyl Grignard was based on the general procedure for …
Number of citations: 2 search.proquest.com
AF HELIN, CA VANDERWERF - The Journal of Organic Chemistry, 1952 - ACS Publications
… In the first of these (Route A), 5-amino-8-hydroxyquinoline (II), prepared by the reductionof 5-nitroso-8-hydroxyquinoline (I), was converted toIII via the Schiemann reaction. In the second …
Number of citations: 21 pubs.acs.org
SMS Haggag, EI Fathallah, ME Mahmoud, MA Rafea… - Polyhedron, 2011 - Elsevier
… In the [Co(II)-(HNOQ) 2 ] complex, the oscillator strength of an interaction between the cobalt atom and the 5-nitroso-8-hydroxyquinoline molecule is considered. The calculated …
Number of citations: 11 www.sciencedirect.com
T URBAŃSKI, W KUTKIEWICZ - Nitro Compounds, 1964 - Elsevier
… 5-Nitroso-8-hydroxyquinoline was prepared in the usual … by oxidation of 5-nitroso-8-hydroxyquinoline with aqueous 5 0 … proceeded similarly with 5-nitroso-8-hydroxyquinoline, in the …
Number of citations: 3 www.sciencedirect.com
C Klofutar, S Paljk, F Krašovec, I Horvat - Microchimica Acta, 1973 - Springer
The equilibrium constants of the protonated and ionized forms of 5-nitro-8-hydroxyquinoline have been determined in aqueous solutions at 25 C by means of solubility, distribution and …
Number of citations: 9 link.springer.com
VG Voronin, ID Petrova, AN Leksin… - Pharmaceutical …, 1976 - Springer
… direct nitration of 8-hydroxyquinoline (I) or by oxidation of 5-nitroso-8-hydroxyquinoline (II). … 5-Nitroso-8-hydroxyquinoline (II). Method A. After addition of 73.43 g (0.5 mole) of I to an …
Number of citations: 4 link.springer.com

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